molecular formula C10H19NO4 B133669 Boc-N,2-dimethylalanine CAS No. 146000-39-7

Boc-N,2-dimethylalanine

Cat. No. B133669
M. Wt: 217.26 g/mol
InChI Key: KPDLITGXUYMJEC-UHFFFAOYSA-N
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Description

Boc-N,2-dimethylalanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alanine itself is modified by the addition of two methyl groups at the second carbon (N,2-dimethylalanine). This compound is of interest in the field of peptide synthesis and medicinal chemistry due to its non-natural structure, which can impart unique physical and chemical properties to peptides that incorporate this amino acid.

Synthesis Analysis

The synthesis of related compounds, such as (S)-N-Boc-2,6-dimethyltyrosine, has been achieved through palladium-catalyzed directed C-H functionalization . This method is significant as it provides a general approach for the ortho-dimethylation of tyrosine derivatives without causing racemization at the alpha-chiral centers. Although the paper focuses on tyrosine derivatives, the methodology could potentially be adapted for the synthesis of Boc-N,2-dimethylalanine by applying similar principles of C-H functionalization to alanine derivatives.

Molecular Structure Analysis

The molecular structure of Boc-N,2-dimethylalanine would feature a Boc-protected amino group and two methyl groups attached to the second carbon of the alanine backbone. The presence of the Boc group would make the molecule more sterically hindered and could affect its reactivity and how it is incorporated into peptides. The exact molecular structure analysis would require further studies, including X-ray crystallography or NMR spectroscopy, to determine the precise three-dimensional conformation.

Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, and its reactions are well-documented. For instance, the synthesis of tert-butyl esters of N-protected amino acids can be efficiently carried out using tert-butyl fluorocarbonate (Boc-F) under mild conditions . This reaction proceeds at room temperature with the aid of triethylamine and 4-dimethylaminopyridine. The Boc group can be removed under acidic conditions, allowing for the amino group to be deprotected and further reacted in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-N,2-dimethylalanine would be influenced by the Boc group and the additional methyl groups. The Boc group increases the molecular weight and steric bulk, which can affect solubility and the compound's overall reactivity. The dimethyl substitution could potentially increase hydrophobicity, impacting the solubility in water and organic solvents. The exact physical and chemical properties would need to be characterized through experimental studies such as solubility tests, melting point determination, and chromatographic analysis to understand how this compound behaves under different conditions.

Scientific Research Applications

Synthetic Applications in Peptidomimetics

Boc-N,2-dimethylalanine derivatives are extensively used in the synthesis of peptidomimetics. For instance, a study reported a rapid synthesis method for Boc-2',6'-dimethyl-l-tyrosine and its derivatives, which are incorporated into opioid peptidomimetics. These compounds, due to their unnatural amino acid structure, show superior potency at opioid receptors, demonstrating their utility in the development of synthetic opioid ligands (Aaron M. Bender et al., 2015).

Green Chemistry in Amine Protection

In another research application, Boc (Di-tert-butyl dicarbonate) is utilized as a protecting agent for secondary amine in substituted pyrazole derivatives. This study highlights a green approach using Polyethylene glycols-400 and Boc as catalysts, aiming at the synthesis of anticancer compounds. This methodology offers a high yield with fewer side products, marking an advancement in synthetic chemistry (2020).

Materials Science and Photocatalysis

Moreover, compounds like (BiO)2CO3 (BOC) have attracted attention in materials science, especially in photocatalysis for environmental and energy applications. BOC-based materials are investigated for their photocatalytic properties, with modifications aimed at enhancing visible light absorption and utilization. These advancements indicate the potential of BOC-based systems in photocatalysis and environmental remediation (Zilin Ni et al., 2016).

Organocatalysis and Chemical Sensing

Boc-N,2-dimethylalanine derivatives are also found in organocatalysis applications. For example, 1-alkyl-3-methylimidazolium cation-based ionic liquids, catalyzing N-tert-butyloxycarbonylation of amines, demonstrate excellent chemoselectivity. This highlights the role of Boc derivatives in facilitating efficient and selective chemical transformations (A. Sarkar et al., 2011).

Safety And Hazards

Boc-N,2-dimethylalanine may cause eye and skin irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled . In case of contact, it is recommended to flush eyes and skin with plenty of water and seek medical aid .

Future Directions

Boc-N,2-dimethylalanine plays a pivotal role in the synthesis of multifunctional targets, especially in the field of peptide synthesis . Its use is expected to continue to grow due to its attractive properties and the development of more efficient synthesis methods .

properties

IUPAC Name

2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11(6)10(4,5)7(12)13/h1-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDLITGXUYMJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370483
Record name Boc-N,2-dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N,2-dimethylalanine

CAS RN

146000-39-7
Record name Boc-N,2-dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoic acid
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